Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis :Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been studied for its crystal structure. Kumar et al. (2018) synthesized a related compound using an eco-friendly catalyst and reported the crystal structure, which is stabilized by various hydrogen and π interactions (Kumar et al., 2018). Additionally, Viveka et al. (2016) synthesized a related compound and characterized it using single-crystal X-ray diffraction and other spectroscopic methods, noting that its structure involves C-H···O and C-H···π interactions (Viveka et al., 2016).
Fluorescent Molecule and Echinochloa crus-galli Inhibitor :Yan-Chao Wu et al. (2006) synthesized Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and discovered its unique reactivity, which allowed the synthesis of novel fluorescent molecules and new chemical classes of monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).
Synthesis of Other Compounds :Various research studies have focused on synthesizing and characterizing compounds related to this compound. For instance, Dong (2011) reported an improved synthesis of 1H-Pyrazole-4-Carboxylic Acid, showing a significant increase in yield (Dong, 2011). Machado et al. (2011) synthesized a series of compounds with high regioselectivity under ultrasound irradiation, highlighting the methodology's efficiency and the significant reduction of reaction times (Machado et al., 2011).
Biological Activity :Liu et al. (2016) synthesized a compound by condensation of dimethylamine with an intermediate prepared from Ethyl 5-amino-1H-pyrazole-4-carboxylate. The crystal structure of this compound was determined, and it exhibited effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Related compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound could have similar effects.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUROLLIWZOVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566687 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-73-0 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138907-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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